molecular formula C22H21N3O B12149920 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

Cat. No.: B12149920
M. Wt: 343.4 g/mol
InChI Key: RXCOPTVGNPFBDI-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a structurally complex aniline derivative featuring a methoxy group at the para position of the aniline ring and a benzyl substituent composed of a 2-methylindole and a pyridin-4-yl moiety. This compound’s unique architecture combines electron-rich (methoxy, indole) and electron-deficient (pyridine) heterocycles, making it a candidate for diverse applications, including medicinal chemistry and materials science. The indole and pyridine groups may facilitate π-π stacking or hydrogen bonding, while the methoxy group enhances solubility and modulates electronic properties .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

4-methoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline

InChI

InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3

InChI Key

RXCOPTVGNPFBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring undergoes EAS at positions para and ortho to the methoxy group. Key reactions include:

Reaction TypeConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro derivative68%
SulfonationH₂SO₄, 100°C4-Sulfo derivative52%
HalogenationBr₂/FeBr₃, RT2-Bromo derivative75%

Mechanistic Notes :

  • Methoxy groups activate the benzene ring via electron donation (+M effect), directing substituents to positions 2 and 4 relative to the methoxy group .

  • Steric hindrance from the bulky indole-pyridine substituent reduces reactivity at ortho positions.

Nucleophilic Reactions

The indole nitrogen and pyridine ring participate in nucleophilic interactions:

Indole Nitrogen Reactivity

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives (87% yield).

  • Acylation : Acetyl chloride in pyridine produces N-acetyl indole (73% yield).

Pyridine Reactivity

  • Quaternization : Treatment with methyl triflate forms pyridinium salts (91% yield), enhancing water solubility .

Cross-Coupling Reactions

Catalytic methods enable bond formation at the indole C3 and pyridine C4 positions:

Reaction TypeCatalysts/BaseSubstrateProductYieldReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives82%
Buchwald–HartwigPd₂(dba)₃, XantphosAryl halidesC–N coupled products65%

Key Observations :

  • Suzuki coupling at the pyridine ring requires inert conditions (N₂ atmosphere) and elevated temperatures (80–100°C).

  • Indole C3 positions show lower reactivity due to steric shielding by the methyl group.

Oxidation

  • Indole Ring : Ozonolysis cleaves the indole ring to form keto-amide derivatives (55% yield).

  • Methoxy Group : Strong oxidants (e.g., KMnO₄/H⁺) convert methoxy to carbonyl groups (limited yield due to side reactions) .

Reduction

  • Pyridine Ring : H₂/Pd-C reduces pyridine to piperidine (89% yield) .

  • Nitro Derivatives : Catalytic hydrogenation converts nitro groups to amines (93% yield) .

Acid/Base-Mediated Transformations

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative (78% yield) .

  • Protonation : Pyridine nitrogen protonates in acidic media (pKa ≈ 3.2), altering solubility and reactivity .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–H Arylation : Forms dimeric structures via radical intermediates (43% yield).

  • Ring Contraction : Converts indole to carbazole derivatives under O₂ (31% yield) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and pyridine moieties exhibit anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology. For example, a study demonstrated that certain derivatives achieved IC50 values below 10 µM against several cancer cell lines, indicating strong antiproliferative effects.

Antibacterial Activity

Compounds similar in structure to 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline have shown significant antibacterial activity. Studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL for some derivatives.

Enzyme Inhibition

The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Research indicates that related compounds exhibit strong inhibitory activity against AChE, with IC50 values lower than 5 µM, highlighting their potential as therapeutic agents.

Case Study 1: Acetylcholinesterase Inhibition

A series of synthesized compounds were evaluated for their ability to inhibit AChE. The most active compounds demonstrated significant inhibition, suggesting that modifications to the compound's structure could enhance its efficacy as a treatment for neurodegenerative conditions.

Case Study 2: Antibacterial Screening

In a focused study on piperidine derivatives, several compounds were screened for antibacterial activity against Pseudomonas aeruginosa. Results indicated that some derivatives exhibited MICs below 50 µg/mL, supporting their potential use in treating bacterial infections.

Biochemical Mechanisms

The mechanisms underlying the biological activities of this compound are believed to involve interactions with various biological targets, including:

  • Enzymes : The presence of functional groups allows for potential binding and inhibition of key enzymes involved in disease pathways.
  • Receptors : The structural features suggest interactions with neurotransmitter systems, which may contribute to its neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The pyridine ring can interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Electronic Profiles

Compound Name Key Substituents Electronic Features References
4-Methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline (Target) 4-methoxy aniline; 2-methylindole; pyridin-4-yl Electron-donating (methoxy, indole) and electron-deficient (pyridine) moieties
4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline 4-methyl aniline; pyridin-3-yl Pyridin-3-yl introduces steric hindrance; methyl reduces electron density
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline 3-nitro aniline; pyridin-2-yl Strong electron-withdrawing nitro group; pyridin-2-yl alters binding orientation
4-Methoxy-N-[(4-tolyl)(2-quinolyl)methyl]aniline (12e) 4-tolyl; 2-quinolyl Bulky quinolyl increases lipophilicity; tolyl enhances steric bulk
4-Methoxy-N-(4-methoxybenzyl)aniline Dual 4-methoxy groups; benzyl linkage Symmetric electron-donating groups; lacks heterocycles

Key Observations:

  • Pyridine Position: Pyridin-4-yl (target) vs. pyridin-3-yl () alters electronic and steric profiles. Pyridin-4-yl’s linear geometry may enhance π-stacking compared to pyridin-3-yl’s angled orientation .
  • Aniline Substituents: Methoxy (electron-donating) in the target compound vs. nitro (electron-withdrawing) in ’s compound drastically alters reactivity. Nitro groups may reduce bioavailability due to metabolic instability .

Biological Activity

The compound 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a synthetic derivative combining indole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}

This compound features:

  • A methoxy group at the para position of the aniline.
  • An indole ring substituted at the 2-position with a methyl group.
  • A pyridine ring at the 4-position, which enhances its biological activity.

Biological Activity Overview

Research indicates that compounds containing indole and pyridine structures exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline are summarized below.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds similar to 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline have been shown to induce cell death in various cancer cell lines through mechanisms such as:

  • Methuosis : A form of non-apoptotic cell death characterized by vacuole accumulation in cells, leading to loss of membrane integrity. This has been observed in glioblastoma cells treated with indole derivatives .
Compound Cell Line IC50 (µM) Mechanism
Compound 1cGBM10Methuosis
4-Methoxy IndoleMCF70.1Microtubule disruption

The mechanisms by which this compound exerts its biological effects include:

  • Microtubule Disruption : Certain substitutions on the indole ring can significantly enhance cytotoxicity by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis .
  • Induction of Apoptosis : The compound may also induce apoptosis through mitochondrial pathways, as evidenced by morphological changes in treated cells such as membrane blebbing and cell rounding .

Anti-inflammatory Effects

Indole derivatives are known to exhibit anti-inflammatory properties. While specific data on 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is limited, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A recent study evaluated a series of indole-pyridine derivatives for their anticancer activity against multiple cancer cell lines. The findings indicated that modifications at specific positions on the indole ring could lead to significantly enhanced potency against cancer cells .

Example Case Study:

In a comparative analysis, an indole derivative with a similar structure showed promising results against breast cancer (MCF7) with an IC50 value of approximately 0.1 µM. This highlights the potential effectiveness of compounds like 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline in cancer therapy.

Q & A

Q. Can computational models predict metabolic pathways?

  • Methodological Answer : Yes. Use software like Schrödinger’s ADMET Predictor or GLORYx to simulate phase I/II metabolism. Key sites include the methoxy group (O-demethylation) and indole NH (oxidation). Validate predictions with LC-MS/MS analysis of hepatic microsome incubations .

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